FPPS Enzyme Inhibition: ~24,000-Fold Weaker than Zoledronate Confirms Distinct Target Engagement Profile
(Morpholin-4-ylmethylene)bisphosphonic acid inhibits Leishmania major farnesyl diphosphate synthase (FPPS) with an IC50 of 100,000 nM (100 µM) [1]. By contrast, the clinical bisphosphonate zoledronate inhibits human FPPS with an IC50 of 4.1 nM . The ~24,000-fold difference in potency reflects the absence of a properly positioned nitrogen-containing heterocycle with the spatial and electronic characteristics required for tight FPPS active-site binding [2].
| Evidence Dimension | FPPS enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 100,000 nM (Leishmania major FPPS) |
| Comparator Or Baseline | Zoledronic acid: IC50 = 4.1 nM (human FPPS) |
| Quantified Difference | ~24,000-fold lower potency for the target compound |
| Conditions | In vitro enzyme inhibition assay; species difference noted (L. major vs. human FPPS) |
Why This Matters
This quantitative differential defines the compound's utility as a low-potency FPPS probe or negative-control bisphosphonate in mechanistic studies, rather than as a candidate for anti-resorptive applications where high FPPS affinity is required.
- [1] BindingDB. BDBM50138027: (Morpholin-4-yl-phosphono-methyl)-phosphonic acid. IC50 = 1.00E+5 nM against Leishmania major Farnesyl diphosphate synthase. ChEMBL-derived data. View Source
- [2] Dunford JE, Thompson K, Coxon FP, Luckman SP, Hahn FM, Poulter CD, Ebetino FH, Rogers MJ. Structure-activity relationships for inhibition of farnesyl diphosphate synthase in vitro and inhibition of bone resorption in vivo by nitrogen-containing bisphosphonates. J Pharmacol Exp Ther. 2001;296(2):235-42. PMID: 11160603. View Source
